Methyl 2-(2-methyl-1H-indol-3-yl)acetate
Overview
Description
Methyl 2-(2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features a methyl group attached to the indole ring, which is fused to an acetate group. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 2-(2-methyl-1H-indol-3-yl)acetate, also known as 2-Methyl-1H-indole-3-acetic acid methyl ester, is an endogenous metabolite
Mode of Action
It’s known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , which can lead to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives have diverse biological activities . For instance, some indole derivatives have been reported to have antitumor activity .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Formation of Indole Ring: The indole ring is constructed through a palladium-catalyzed intramolecular oxidative coupling reaction.
Esterification: The final step involves the esterification of the indole derivative to form the acetate group.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of a copper source, a ligand, a base, and an N-aryl enamine to efficiently produce a series of 2-methyl-1H-indole-3-carboxylate derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinodimethane intermediates.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Methyl 2-(2-methyl-1H-indol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-indol-3-yl)acetate
- Indole-3-acetic acid methyl ester
- 2-Methylindole-3-carboxaldehyde
Uniqueness
Methyl 2-(2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying indole-based chemistry .
Properties
IUPAC Name |
methyl 2-(2-methyl-1H-indol-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(7-12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPBZUNDJKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444705 | |
Record name | SBB044946 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78564-10-0 | |
Record name | SBB044946 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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